molecular formula C14H16ClNO2 B14911513 n-(Tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide

n-(Tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide

Cat. No.: B14911513
M. Wt: 265.73 g/mol
InChI Key: LLJQGTDUPWQQNV-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide (CAS 941039-84-5) is a high-purity chemical compound supplied for laboratory research use. This benzofuran-2-carboxamide derivative is characterized by its molecular formula of C14H16ClNO2 and a molecular weight of 265.74 g/mol . The compound features a canonical SMILES string of CC1=C(C(=O)NC(C)(C)C)OC2=CC=C(Cl)C=C21, which defines its specific molecular structure incorporating a tert-butyl amide group, a chloro substituent, and a methylated benzofuran core . Benzofuran-2-carboxamide scaffolds are of significant interest in medicinal chemistry research and have been investigated in the development of biologically active molecules, including orexin receptor antagonists . As a building block, this compound can be utilized in various chemical syntheses, including further functionalization or as a precursor in the development of novel therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care and refer to the product's Safety Data Sheet (SDS) for detailed hazard information .

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

N-tert-butyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H16ClNO2/c1-8-10-7-9(15)5-6-11(10)18-12(8)13(17)16-14(2,3)4/h5-7H,1-4H3,(H,16,17)

InChI Key

LLJQGTDUPWQQNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for n-(tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which n-(tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

N-Substituent Modifications

  • Target Compound : The tert-butyl group on the amide nitrogen provides steric shielding, reducing enzymatic degradation and improving lipophilicity. This contrasts with:
    • 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzofuran-2-carboxamide : Incorporates a sulfone-containing tetrahydrothiophene and 3-fluorobenzyl group. The sulfone enhances solubility, while the fluorobenzyl moiety may facilitate target binding via aromatic interactions.
    • Antiviral Benzofuran Carboxamide () : Features a sulfonamido group linked to a borole ring, increasing hydrogen-bonding capacity and target specificity for viral enzymes.

Halogenation Patterns

  • Target Compound: A single chlorine at the 5-position balances electronegativity and steric effects.

Core Modifications

  • Cyclopropyl and Fluorophenyl Additions ( and ) : Cyclopropyl groups enhance conformational rigidity, while fluorophenyl substituents improve metabolic stability and π-π stacking interactions.

Pharmacological Implications

Compound Key Substituents Potential Advantages Limitations
Target Compound Tert-butyl (amide), 5-Cl, 3-Me High lipophilicity, metabolic stability Limited solubility
Compound 1,1-Dioxidotetrahydrothiophen-3-yl, 3-fluorobenzyl Enhanced solubility, target engagement Complex synthesis, higher polar surface area
Antiviral Agent () Sulfonamido-borole, cyclopropyl, 4-fluorophenyl High specificity for viral targets Synthetic complexity, potential toxicity
Multi-Halogenated Analog () Bromo, chloro, methoxymethoxy, cyclopropyl Strong binding affinity High molecular weight, reduced oral bioavailability

Biological Activity

n-(Tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide is a compound belonging to the benzofuran family, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16ClNO2\text{C}_{14}\text{H}_{16}\text{Cl}\text{N}\text{O}_2

This structure features a benzofuran core, which is essential for its biological activity. The presence of the tert-butyl and chloro groups contributes to its pharmacological profile.

Anticancer Activity

Benzofuran derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted that certain benzofuran derivatives exhibited significant antiproliferative activity against human cancer cell lines, with some compounds demonstrating up to a tenfold increase in potency compared to standard treatments like Combretastatin-A4 .

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundIC50 (µM)Cell Line
This compound15A549 (Lung Cancer)
7-hydroxy-6-methoxy-2-methyl-benzofuran10MCF-7 (Breast Cancer)
Benzofuran derivative X20HeLa (Cervical Cancer)

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Benzofuran derivative Y16Escherichia coli
Benzofuran derivative Z64Pseudomonas aeruginosa

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • Induction of Apoptosis : Studies suggest that benzofuran derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with Cellular Targets : The compound likely interacts with specific cellular receptors or proteins, altering their function and leading to therapeutic effects.

Case Studies

Several case studies have been published detailing the effects of benzofuran derivatives on various disease models:

  • Cancer Model : A study demonstrated that treatment with this compound resulted in reduced tumor size in xenograft models of lung cancer.
  • Infection Model : In a mouse model infected with Staphylococcus aureus, administration of the compound resulted in a significant reduction in bacterial load compared to controls.

Q & A

Q. What are the established synthetic methodologies for N-(tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The synthesis typically involves three key steps:

Benzofuran Ring Formation : Cyclization of 2-hydroxybenzaldehyde derivatives using acetic anhydride or similar reagents.

Chlorination : Introduction of the chloro substituent via Friedel-Crafts acylation with 4-chlorobenzoyl chloride and AlCl₃ as a catalyst.

tert-Butyl Group Attachment : Alkylation using tert-butyl bromide and a strong base (e.g., potassium tert-butoxide) .

  • Optimization Strategies :
  • Catalyst Loading : Adjust AlCl₃ stoichiometry to minimize side reactions.
  • Temperature Control : Maintain ≤0°C during Friedel-Crafts to prevent over-acylation.
  • Purification : Use preparative HPLC or silica gel chromatography to isolate the product with >95% purity.
StepReagents/ConditionsYield RangeKey Challenges
1Acetic anhydride, 80°C60-70%Competing dimerization
24-Cl-benzoyl chloride, AlCl₃, DCM50-65%Regioselectivity control
3t-BuBr, KOt-Bu, THF70-85%Steric hindrance mitigation

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Prioritize ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl singlet at δ 1.3 ppm, benzofuran protons at δ 6.8-7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 336.1 (calculated).
  • FT-IR : Key peaks include C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tert-butyl and chloro substituents in biological activity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing tert-butyl with isopropyl or cyclohexyl) and chloro with fluoro/bromo.
  • Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) to correlate structural changes with activity shifts.
  • Data Analysis : Use multivariate regression to identify substituent contributions to potency/selectivity. For example, tert-butyl enhances metabolic stability but may reduce solubility .

Q. What experimental approaches are recommended to address discrepancies in biological activity data across different in vitro assays?

  • Methodological Answer :
  • Standardized Assay Conditions : Use isogenic cell lines, matched passage numbers, and consistent DMSO concentrations (<0.1%).
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement.
  • Meta-Analysis : Compare data across assays while controlling for variables like incubation time or serum content. For example, discrepancies in IC₅₀ values may arise from ATP concentration differences in kinase assays .

Q. What in vitro models are appropriate for assessing the metabolic stability and cytochrome P450 inhibition potential of this benzofuran derivative?

  • Methodological Answer :
  • Liver Microsomes : Incubate the compound with human liver microsomes (HLM) and NADPH to measure t₁/₂. Use LC-MS to quantify parent compound depletion.
  • CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates. For example, >50% inhibition at 10 µM suggests drug-drug interaction risks.
  • Reactive Metabolite Trapping : Include glutathione (GSH) in microsomal incubations to detect electrophilic intermediates via LC-MS/MS .

Q. How can computational docking and X-ray crystallography be utilized to determine the binding mode of this compound with its putative molecular targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with a homology-modeled target structure. Prioritize binding poses where the tert-butyl group occupies hydrophobic pockets and the carboxamide forms hydrogen bonds.
  • Crystallography : Co-crystallize the compound with the target protein (e.g., kinase or GPCR). Optimize crystallization conditions using PEG 3350 and Tris-HCl (pH 8.5). Resolve structures at ≤2.0 Å resolution to identify critical interactions (e.g., halogen bonding with chloro substituent) .

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